1-Isopropyl-1H-indole-6-carbaldehyde
Overview
Description
1-Isopropyl-1H-indole-6-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, with the molecular formula C12H13NO, features an indole core substituted with an isopropyl group at the nitrogen atom and an aldehyde group at the 6-position .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-isopropyl-1h-indole-6-carbaldehyde, bind with high affinity to multiple receptors . These compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit CYP2A6-mediated nicotine metabolism , which can reduce cigarette smoking.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic outcomes, such as antiviral, anti-inflammatory, and anticancer effects .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
The synthesis of 1-Isopropyl-1H-indole-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropylindole with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 6-position . The reaction is typically carried out under controlled conditions to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
1-Isopropyl-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Isopropyl-1H-indole-6-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
1-Isopropyl-1H-indole-6-carbaldehyde can be compared with other indole derivatives, such as:
1-Methyl-1H-indole-6-carbaldehyde: Similar structure but with a methyl group instead of an isopropyl group.
1-Isopropyl-1H-indole-3-carbaldehyde: Aldehyde group at the 3-position instead of the 6-position.
Indole-6-carboxaldehyde: Lacks the isopropyl group at the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
1-propan-2-ylindole-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(2)13-6-5-11-4-3-10(8-14)7-12(11)13/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPZWGBTRCEVGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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